METHYL 2-[3-(3-BROMOPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-AMIDO]BENZOATE
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Overview
Description
METHYL 2-[3-(3-BROMOPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-AMIDO]BENZOATE is a complex organic compound that features a benzoate ester linked to a bromophenyl-substituted isoxazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[3-(3-BROMOPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-AMIDO]BENZOATE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Esterification: The benzoate ester is formed by reacting the corresponding benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Coupling Reaction: The final step involves coupling the bromophenyl-substituted isoxazole with the benzoate ester using a suitable coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[3-(3-BROMOPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-AMIDO]BENZOATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Oxidation and Reduction: The isoxazole ring can be subjected to oxidation or reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at reflux temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic media.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Hydrolysis: Conversion to the corresponding carboxylic acid and methanol.
Oxidation: Formation of oxidized isoxazole derivatives.
Scientific Research Applications
METHYL 2-[3-(3-BROMOPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-AMIDO]BENZOATE has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism by which METHYL 2-[3-(3-BROMOPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-AMIDO]BENZOATE exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the isoxazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-bromophenyl)acetate: Similar in having a bromophenyl group but lacks the isoxazole ring.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a bromophenyl group.
Methyl 2-(3-bromophenyl)propanoate: Similar structure but with a propanoate ester instead of a benzoate ester.
Uniqueness
METHYL 2-[3-(3-BROMOPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-AMIDO]BENZOATE is unique due to the presence of both the bromophenyl and isoxazole moieties, which confer distinct electronic and steric properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical transformations.
Properties
Molecular Formula |
C18H15BrN2O4 |
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Molecular Weight |
403.2 g/mol |
IUPAC Name |
methyl 2-[[3-(3-bromophenyl)-4,5-dihydro-1,2-oxazole-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C18H15BrN2O4/c1-24-18(23)13-7-2-3-8-14(13)20-17(22)16-10-15(21-25-16)11-5-4-6-12(19)9-11/h2-9,16H,10H2,1H3,(H,20,22) |
InChI Key |
ISFKUZAQNCLQGH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2CC(=NO2)C3=CC(=CC=C3)Br |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2CC(=NO2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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